t-Boc-N-amido-PEG6-Amine
Overview
Description
t-Boc-N-amido-PEG6-Amine: is a monodisperse polyethylene glycol (PEG) reagent. It contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG6-Amine typically involves the reaction of a PEG derivative with a Boc-protected amine. The reaction conditions often include the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF) and catalysts to facilitate the reaction. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: t-Boc-N-amido-PEG6-Amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes) to form stable amide bonds.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products:
Substitution Reactions: The major products are amide derivatives formed by the reaction of the amino group with carboxylic acids or NHS esters.
Deprotection Reactions: The major product is the free amine obtained after Boc group removal.
Scientific Research Applications
t-Boc-N-amido-PEG6-Amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of t-Boc-N-amido-PEG6-Amine involves its ability to form stable amide bonds through its amino group. The PEG spacer increases the solubility of the compound in aqueous media, facilitating its interaction with various molecular targets. The Boc group provides protection during synthetic processes and can be removed under mild acidic conditions to expose the reactive amine .
Comparison with Similar Compounds
t-Boc-N-amido-PEG2-Amine: Contains a shorter PEG spacer, which may affect its solubility and reactivity compared to t-Boc-N-amido-PEG6-Amine.
t-Boc-N-amido-PEG8-Amine: Contains a longer PEG spacer, which may enhance its solubility and flexibility in certain applications.
t-Boc-N-amido-PEG6-Acid:
Uniqueness: this compound is unique due to its balanced PEG spacer length, which provides an optimal combination of solubility and reactivity. The presence of both a Boc-protected amino group and a free amino group allows for versatile applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSRAUNKYCBBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694781 | |
Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1091627-77-8 | |
Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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